molecular formula C5H10ClN3 B1525413 5-ethyl-3-methyl-1H-1,2,4-triazole hydrochloride CAS No. 1306604-72-7

5-ethyl-3-methyl-1H-1,2,4-triazole hydrochloride

Cat. No.: B1525413
CAS No.: 1306604-72-7
M. Wt: 147.6 g/mol
InChI Key: XKFNTSVSEQAMEF-UHFFFAOYSA-N
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Description

5-ethyl-3-methyl-1H-1,2,4-triazole hydrochloride is a heterocyclic compound that belongs to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This particular compound is characterized by the presence of ethyl and methyl substituents at the 5 and 3 positions, respectively, and it is commonly found in its hydrochloride salt form. Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science.

Mechanism of Action

The biochemical pathways affected by 1,2,4-triazoles can also vary greatly. Some 1,2,4-triazoles have been found to inhibit certain enzymes, thereby affecting the biochemical pathways that these enzymes are involved in .

The pharmacokinetics of 1,2,4-triazoles, including their absorption, distribution, metabolism, and excretion (ADME), can be influenced by various factors such as the specific structure of the compound, the route of administration, and the individual characteristics of the organism.

The result of action of 1,2,4-triazoles can range from antimicrobial effects to inhibition of enzyme activity, depending on the specific compound and its target .

The action environment, including factors such as pH and temperature, can influence the stability and efficacy of 1,2,4-triazoles. Some 1,2,4-triazoles are known to be stable under normal conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-3-methyl-1H-1,2,4-triazole hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl hydrazinecarboxylate with methyl isothiocyanate, followed by cyclization and subsequent treatment with hydrochloric acid to form the hydrochloride salt . The reaction conditions often include heating and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-quality compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

5-ethyl-3-methyl-1H-1,2,4-triazole hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the triazole ring or the substituents, leading to different products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under conditions that may include the use of bases or acids as catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can produce a wide range of derivatives with different functional groups attached to the triazole ring.

Scientific Research Applications

5-ethyl-3-methyl-1H-1,2,4-triazole hydrochloride has a broad range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: The parent compound of the triazole family, known for its broad range of biological activities.

    3,5-Dimethyl-1H-1,2,4-triazole: Similar in structure but with different substituents, leading to variations in reactivity and biological activity.

    5-Phenyl-1H-1,2,4-triazole: Contains a phenyl group, which significantly alters its chemical properties and applications.

Uniqueness

5-ethyl-3-methyl-1H-1,2,4-triazole hydrochloride is unique due to the specific combination of ethyl and methyl substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields, including pharmaceuticals and materials science .

Properties

IUPAC Name

3-ethyl-5-methyl-1H-1,2,4-triazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3.ClH/c1-3-5-6-4(2)7-8-5;/h3H2,1-2H3,(H,6,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKFNTSVSEQAMEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NNC(=N1)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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